

A Comparative Guide to Analytical Method Validation for Pheniramine Maleate Injection

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Compound of Interest

Compound Name: Pheniramine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of **Pheniramine** Maleate in injection formulations. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Method Comparison: A Data-Driven Overview

The selection of an analytical method for **Pheniramine** Maleate injection depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high specificity and ability to separate the active pharmaceutical ingredient (API) from potential degradation products and excipients.[\[6\]](#)[\[7\]](#) Spectrophotometric and titrimetric methods offer simpler and more cost-effective alternatives, although they may lack the specificity of HPLC.[\[8\]](#)
[\[9\]](#)

The following table summarizes the performance data of different validated analytical methods for **Pheniramine** Maleate.

Parameter	HPLC Method[6][7]	UV-Spectrophotometric Method[10][11]	Titrimetric Method[8][9]
Linearity Range	150-1200 µg/mL	5-50 µg/mL	4-20 mg
Correlation Coefficient (R ²)	> 0.999	0.9998	Not Reported
Accuracy (% Recovery)	97.8% - 102.1%	Not Reported	98.01% - 101.5% (as % Assay)
Precision (%RSD)	< 2.0%	< 1.5%	Not Reported
Limit of Detection (LOD)	0.3 µg/mL	0.3 µg/mL	Not Applicable
Limit of Quantitation (LOQ)	Not Reported	0.92 µg/mL	Not Applicable
Specificity	High (Stability-indicating)	Moderate	Low

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed for the simultaneous determination of **Pheniramine** Maleate and Naphazoline Hydrochloride in pharmaceutical formulations.[6][7]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Zorbax Eclipse XDB C18 column (150 mm x 4.6 mm, 5 µm).[7]
- Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol in a 68:32 (v/v) ratio.[7]
- Flow Rate: 1.0 mL/min.[7]

- Detection Wavelength: 280 nm.[\[6\]](#)[\[7\]](#)
- Injection Volume: 20 μ L.
- Standard Preparation: A stock solution of **Pheniramine** Maleate is prepared in the mobile phase and further diluted to achieve concentrations within the linear range (150-1200 μ g/mL).[\[6\]](#)[\[7\]](#)
- Sample Preparation: The injection formulation is diluted with the mobile phase to a concentration within the calibrated range.

UV-Spectrophotometric Method

This method provides a simple and rapid approach for the quantification of **Pheniramine** Maleate.[\[10\]](#)[\[11\]](#)

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: 0.1 N Hydrochloric Acid.[\[11\]](#)
- Wavelength of Maximum Absorbance (λ_{max}): 264 nm.[\[11\]](#)
- Standard Preparation: A stock solution of **Pheniramine** Maleate is prepared in 0.1 N HCl and diluted to concentrations ranging from 5-50 μ g/mL.[\[10\]](#)[\[11\]](#)
- Sample Preparation: The **Pheniramine** Maleate injection is diluted with 0.1 N HCl to fall within the linear range.
- Quantification: The absorbance of the sample solution is measured at 264 nm, and the concentration is determined using a calibration curve.[\[11\]](#)

Titrimetric Method

This non-aqueous titration method offers a classical approach for the assay of **Pheniramine** Maleate.[\[8\]](#)[\[9\]](#)

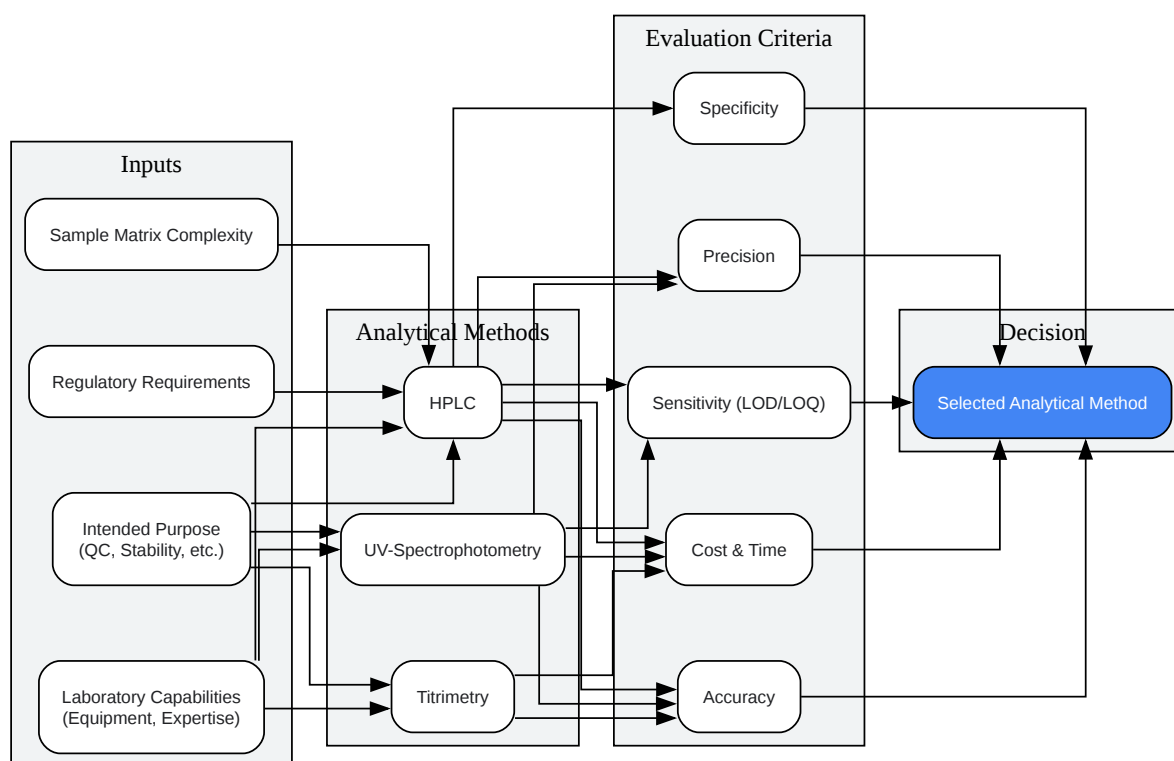
- Titrant: 0.1 M Perchloric acid.[\[9\]](#)

- Solvent: Glacial acetic acid.
- Indicator: Naphtholbenzein.[9]
- Standardization of Titrant: The perchloric acid solution is standardized against primary standard potassium hydrogen phthalate.
- Procedure: A known volume of the **Pheniramine** Maleate injection is dissolved in glacial acetic acid. A few drops of naphtholbenzein indicator are added, and the solution is titrated with standardized 0.1 M perchloric acid until the color changes from yellowish-orange to green. A blank titration is performed for necessary correction.

Visualizing the Validation Workflow

The following diagrams illustrate the key stages involved in the analytical method validation process as per ICH guidelines.

Caption: Workflow for Analytical Method Validation.



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Caption: Decision Logic for Method Selection.

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- To cite this document: BenchChem. [A Comparative Guide to Analytical Method Validation for Pheniramine Maleate Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192746#analytical-method-validation-for-pheniramine-maleate-injection]

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